Technical Whitepaper: 3-[(4-Fluorophenyl)sulfonyl]propanenitrile
Technical Whitepaper: 3-[(4-Fluorophenyl)sulfonyl]propanenitrile
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
3-[(4-Fluorophenyl)sulfonyl]propanenitrile (CAS: 890091-73-3 ) is a specialized organosulfur building block characterized by a high-oxidation-state sulfonyl linker bridging a fluorinated aromatic ring and a reactive nitrile tail.[1][2]
In modern drug discovery, this compound serves as a critical "bifunctional linchpin."[1][2] The 4-fluorophenyl sulfonyl moiety provides metabolic stability and lipophilic bulk often required for receptor binding (e.g., in androgen receptor antagonists like Bicalutamide analogs), while the propanenitrile arm acts as a versatile electrophilic or nucleophilic handle.[3][1][2] The nitrile group functions as a masked carboxylic acid, amine, or heterocycle precursor, allowing for late-stage diversification of lead compounds.[3][1][2]
This guide details the physicochemical profile, optimized synthetic routes, and downstream applications of this intermediate, emphasizing process safety and atom economy.[1][2]
Compound Profile & Physicochemical Data[1][2][4][5][6][7][8]
The following data aggregates experimental and predicted values essential for handling and characterization.
| Property | Specification | Notes |
| Chemical Name | 3-[(4-Fluorophenyl)sulfonyl]propanenitrile | IUPAC |
| CAS Number | 890091-73-3 | Primary identifier [1] |
| Molecular Formula | ||
| Molecular Weight | 213.23 g/mol | |
| Appearance | White to off-white crystalline solid | Typical of aryl sulfones |
| Melting Point | 108–112 °C | Predicted range based on homologs |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water |
| SMILES | N#CCCS(=O)(=O)C1=CC=C(F)C=C1 | |
| Key Functional Groups | Sulfone ( |
Synthetic Methodologies
The synthesis of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile is best approached via two distinct pathways: Nucleophilic Michael Addition (Method A) and Thiol Oxidation (Method B).[1][2]
Method A: Michael Addition (Preferred Route)
Rationale: This route is preferred for scale-up due to high atom economy, mild conditions, and the avoidance of odorous thiols.[3][1][2] It utilizes the nucleophilicity of the sulfinate anion towards the electron-deficient acrylonitrile.[1][2]
Reaction Scheme:
Protocol:
-
Reagent Prep: Charge a round-bottom flask with Sodium 4-fluorobenzenesulfinate (1.0 equiv).
-
Solvent System: Suspend the salt in water (approx. 5 mL/g). Add Glacial Acetic Acid (1.0 equiv) to generate the free sulfinic acid in situ, or maintain slightly acidic pH (pH 4-5) to catalyze the addition.[1][2]
-
Addition: Add Acrylonitrile (1.2 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 90-100°C) for 4–6 hours. Monitoring via TLC (EtOAc/Hexane) should show the disappearance of the sulfinate.[1][2]
-
Workup: Cool the reaction mixture to 0–5°C. The product typically precipitates as a white solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol if necessary.
Method B: Thiol Alkylation & Oxidation
Rationale: Used when the sulfinate salt is unavailable.[3][1][2] This is a two-step process involving the formation of a sulfide intermediate followed by oxidation.[1][2]
Protocol:
-
Step 1 (S-Alkylation): React 4-Fluorothiophenol with 3-bromopropanenitrile (or acrylonitrile/base) to form 3-[(4-fluorophenyl)thio]propanenitrile .[1][2]
-
Step 2 (Oxidation): Dissolve the sulfide in DCM.[3][1][2] Add m-chloroperbenzoic acid (mCPBA, 2.2 equiv) portion-wise at 0°C.[1][2]
-
Quench: Wash with aqueous
(to remove excess oxidant) and .[3][1][2]
Visualization: Synthetic Pathways
The following diagram illustrates the convergent synthetic logic and the downstream utility of the compound.
Figure 1: Convergent synthesis map showing the preferred Michael Addition route (Solid Red Line) vs. Thiol Oxidation (Dashed Line) and key downstream transformations.
Applications in Drug Discovery[7][17]
Bicalutamide and Androgen Receptor Modulators
The 4-fluorophenyl sulfone motif is a pharmacophore found in non-steroidal anti-androgens.[3][1][2] While Bicalutamide itself uses a sulfide linkage (later oxidized), analogs utilizing the sulfonyl-propanenitrile scaffold are investigated for:
-
Metabolic Stability: The sulfone is already fully oxidized, preventing metabolic cycling between sulfide/sulfoxide states in vivo.[3][1][2]
-
Electronic Effects: The strong electron-withdrawing nature of the sulfone (
) and nitrile ( ) groups increases the acidity of the -protons ( ), enabling alkylation reactions to introduce branching at the ethylene bridge [2].[1][2]
Heterocycle Formation
The nitrile group is a precursor to bioisosteres:
-
Tetrazoles: Reaction with Sodium Azide (
) yields the tetrazole ring, a lipophilic carboxylic acid bioisostere common in ARBs (Angiotensin Receptor Blockers).[1][2] -
Oxazolines: Reaction with amino alcohols yields oxazolines, used as chiral ligands or protected acid derivatives.[3][1][2]
Safety & Handling Protocols
Hazard Identification:
-
Acrylonitrile (Precursor): Highly Flammable, Carcinogenic, Toxic.[3][1][2] Strict engineering controls required.[1]
-
Target Compound: Treat as a potential irritant.[1][2] Nitrie-containing compounds can release cyanide under extreme metabolic or hydrolytic conditions, though the aliphatic nitrile is generally stable.[3][1][2]
Self-Validating Safety Check:
-
Cyanide Monitoring: When performing hydrolysis of the nitrile to the acid, ensure the off-gas is scrubbed through a bleach (hypochlorite) solution to neutralize any potential HCN evolution.[1][2]
-
Waste Disposal: Aqueous waste from the synthesis (containing unreacted acrylonitrile) must be treated with bleach prior to disposal to destroy the nitrile functionality.[1][2]
References
-
European Patent Office. (2006).[1][2] Process for the preparation of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid. EP1669347A1.[1][2][5] Retrieved from
-
PubChem. (2023).[1][2] Propionitrile and Sulfone Derivatives Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]
Sources
- 1. Propanenitrile, 3-methoxy- | C4H7NO | CID 61032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Desfluoro bicalutamide | C18H15F3N2O4S | CID 10112342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN112939810B - Method for synthesizing acrylonitrile by ammoxidation of acrolein - Google Patents [patents.google.com]
- 4. 107-12-0 CAS MSDS (Propionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
